

Tyrphostin AG 555: A Technical Guide to its Discovery, Mechanism, and Evaluation

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Compound of Interest

Compound Name: AG 555

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Introduction

Tyrphostin **AG 555**, also known as Tyrphostin B46, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its discovery in the early 1990s marked a significant advancement in the targeted inhibition of signal transduction pathways implicated in cancer and other proliferative diseases. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols associated with Tyrphostin **AG 555**. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Discovery and History

The discovery of Tyrphostin **AG 555** is rooted in the pioneering work of Dr. Alexander Levitzki and his colleagues at the Hebrew University of Jerusalem. Their research in the late 1980s and early 1990s focused on the systematic synthesis and characterization of a novel class of protein tyrosine kinase inhibitors, which they termed "tyrphostins"[1]. The rationale was to develop small molecules that could specifically target the ATP-binding site of tyrosine kinases, thereby blocking their catalytic activity and downstream signaling.

Tyrphostin **AG 555** belongs to the α -amido benzylidenemalononitrile class of tyrphostins. Its synthesis and initial characterization were first reported in a seminal 1991 paper by Gazit et al. in the Journal of Medicinal Chemistry. This study detailed the structure-activity relationships of

a series of tyrphostin derivatives and identified compounds with high potency and selectivity for the EGFR kinase.

Mechanism of Action

Tyrphostin **AG 555** functions as a competitive inhibitor of ATP at the catalytic domain of the EGFR. By occupying the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates. This inhibition of autophosphorylation and substrate phosphorylation effectively blocks the initiation of downstream signaling cascades.

The inhibition of EGFR signaling by Tyrphostin **AG 555** has been shown to have several cellular consequences, including:

- Inhibition of cell proliferation: By blocking the mitogenic signals emanating from EGFR, Tyrphostin **AG 555** can arrest the growth of cancer cells that are dependent on this pathway.
- Induction of cell cycle arrest: Studies have demonstrated that Tyrphostin **AG 555** can cause cell cycle arrest at the G1/S transition phase, an effect linked to the inhibition of cyclin-dependent kinase 2 (Cdk2) activation.
- Modulation of downstream signaling: Tyrphostin **AG 555** has been shown to affect downstream signaling molecules, including the MAP kinase pathway.

Quantitative Data

The following tables summarize the key quantitative data for Tyrphostin **AG 555** from various studies.

Parameter	Target	Value	Reference
IC50	EGFR (cell-free assay)	0.7 μ M	[2]
IC50	ErbB2 (HER2)	35 μ M	
IC50	Mo-MuLV reverse transcriptase	10.8 μ M	
IC50	EGF-dependent growth of HER14 cells	2.5 μ M	
IC50	Proliferation of renal carcinoma cell lines (A-498, Caki-1, Caki-2)	3 - 16 μ M	
IC50	Proliferation of transitional carcinoma cell lines (RT4, J82, T24)	3 - 16 μ M	

Experimental Protocols

Detailed methodologies for the key experiments used to characterize Tyrphostin **AG 555** are provided below.

EGFR Kinase Activity Assay (In Vitro)

This protocol is based on a continuous-read kinase assay format.

- Reagents and Materials:
 - Recombinant human EGFR kinase domain
 - Y12-Sox conjugated peptide substrate
 - ATP

- Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
- Tyrphostin **AG 555** stock solution (in DMSO)
- 384-well, white, non-binding surface microtiter plate
- Fluorescence plate reader
- Procedure:
 - Prepare serial dilutions of Tyrphostin **AG 555** in 50% DMSO.
 - In a 384-well plate, add 0.5 μL of the diluted Tyrphostin **AG 555** or 50% DMSO (for control).
 - Add 5 μL of EGFR kinase solution (e.g., 5 nM final concentration) to each well and pre-incubate for 30 minutes at 27°C.
 - Prepare the ATP/peptide substrate mix in kinase reaction buffer (e.g., 15 μM ATP and 5 μM Y12-Sox peptide final concentrations).
 - Initiate the kinase reaction by adding 45 μL of the ATP/peptide substrate mix to each well.
 - Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (λ_{ex}360/λ_{em}485) every 71 seconds for 30-120 minutes.
 - Determine the initial reaction velocity from the linear portion of the progress curves.
 - Plot the initial velocity against the logarithm of the Tyrphostin **AG 555** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Tyrphostin **AG 555** on cell viability.

- Reagents and Materials:

- Cancer cell line of interest (e.g., A431)
- Complete cell culture medium
- Tyrphostin **AG 555** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate spectrophotometer
- Procedure:
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
 - Prepare serial dilutions of Tyrphostin **AG 555** in complete culture medium.
 - Remove the overnight culture medium from the cells and replace it with 100 μ L of the medium containing different concentrations of Tyrphostin **AG 555**. Include a vehicle control (DMSO) and a no-treatment control.
 - Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
 - After the incubation period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
 - Add 100 μ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the control and plot it against the Tyrphostin **AG 555** concentration to determine the IC₅₀ value.

Cell Cycle Analysis (Flow Cytometry)

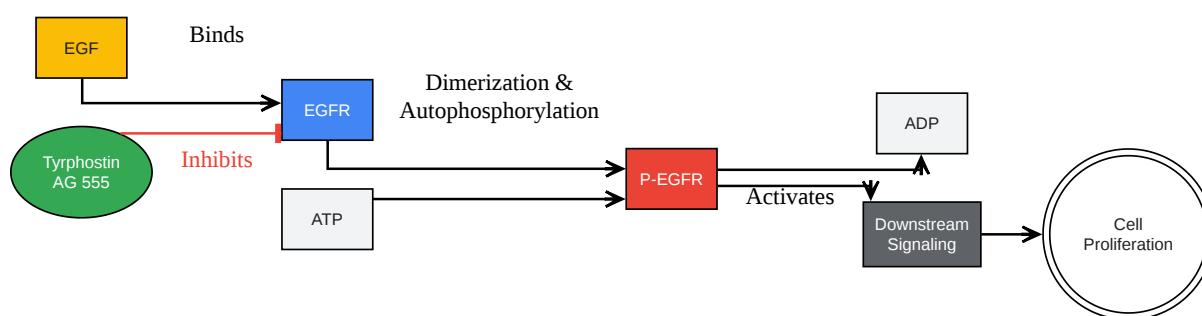
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of Tyrphostin **AG 555** on the cell cycle distribution.

- Reagents and Materials:
 - Cell line of interest
 - Complete cell culture medium
 - Tyrphostin **AG 555** stock solution (in DMSO)
 - Phosphate-buffered saline (PBS)
 - 70% ethanol (ice-cold)
 - Propidium iodide (PI) staining solution (containing RNase A)
 - Flow cytometer
- Procedure:
 - Seed cells in culture dishes and treat them with Tyrphostin **AG 555** at the desired concentration for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.
 - Harvest the cells by trypsinization and collect them by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

- Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
- Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

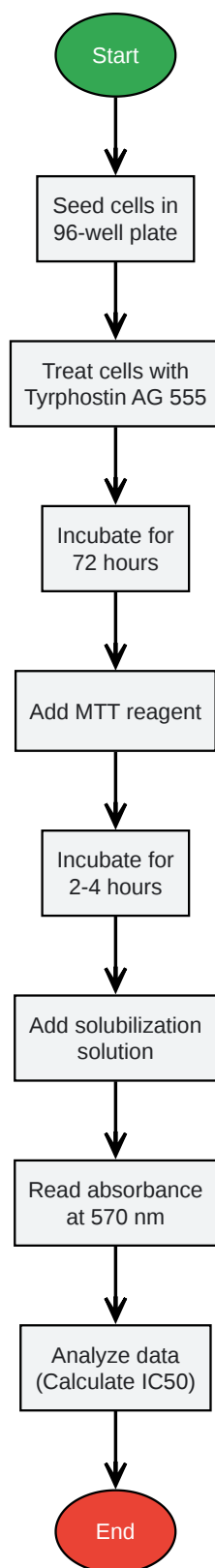
Visualizations

The following diagrams illustrate key concepts related to Tyrphostin **AG 555**.



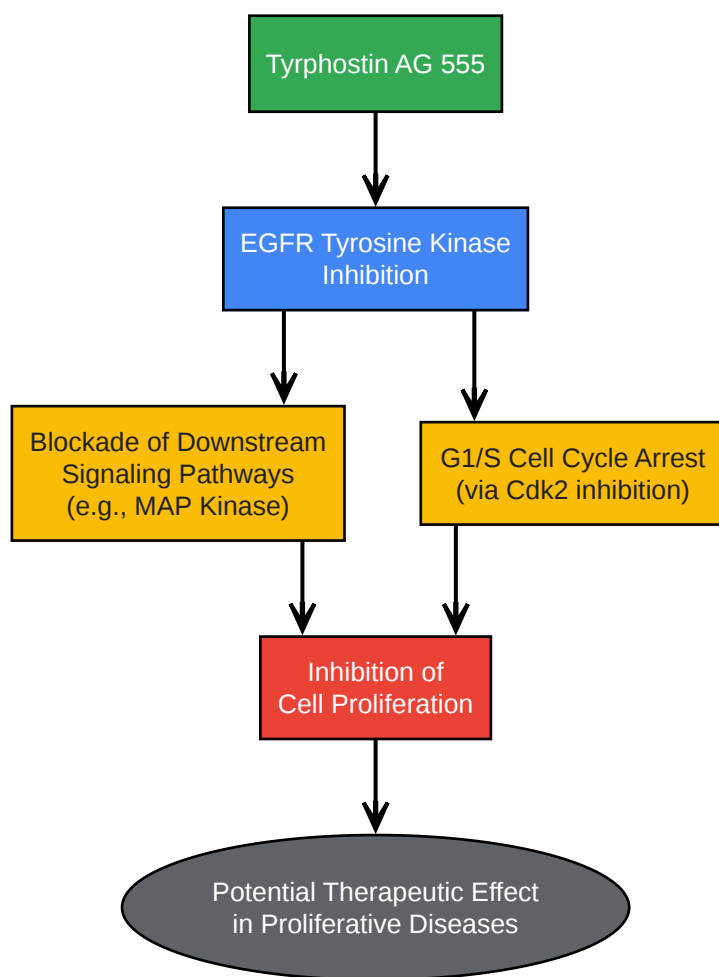
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Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin **AG 555**.



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Caption: Experimental workflow for the MTT cell viability assay.



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Caption: Logical relationship of Tyrphostin **AG 555**'s molecular action to its cellular effects.

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References

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- 2. pubs.acs.org [pubs.acs.org]

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